Enhanced Lipophilicity of N-Benzyl-3-chloro-N-ethylbenzamide Compared to N-Benzyl-3-chlorobenzamide
The computed XLogP3 of N-benzyl-3-chloro-N-ethylbenzamide is 3.9, representing a 1.0 log unit increase over N-benzyl-3-chlorobenzamide (XLogP3 = 2.9) [1]. This difference reflects the replacement of the amide N–H with an N-ethyl group, which eliminates hydrogen bond donor capacity and adds hydrophobic surface area. A ΔlogP of +1.0 corresponds to an approximately 10-fold increase in partition coefficient, which can substantially enhance passive membrane permeability and blood-brain barrier penetration potential [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-Benzyl-3-chlorobenzamide (CAS 82082-49-3): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +1.0 (≈10-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable lipophilicity advantage makes N-benzyl-3-chloro-N-ethylbenzamide the more appropriate choice for screening programs targeting intracellular or CNS-penetrant candidates, where membrane permeability is a critical selection criterion.
- [1] PubChem. N-benzyl-3-chloro-N-ethylbenzamide (CID 3247572) and N-benzyl-3-chlorobenzamide (CID 669183). Computed Properties. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
